molecular formula C16H25NO3 B117775 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol CAS No. 148204-34-6

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol

Cat. No. B117775
M. Wt: 279.37 g/mol
InChI Key: NVTXDUGHWMXCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol, also known as A-116, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline, which is a class of alkaloids commonly found in plants and animals.

Mechanism Of Action

The exact mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to increase dopamine release in the nucleus accumbens, which is a key region of the brain involved in reward processing. It also appears to modulate serotonin receptor activity, which may contribute to its antidepressant effects.

Biochemical And Physiological Effects

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin, it has been shown to modulate the activity of GABA and glutamate receptors in the brain. It also appears to have antioxidant properties and may help to reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol for lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. Another potential direction is in the study of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there may be potential applications for 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol in the field of synthetic biology, such as in the development of new biosensors or drug delivery systems.

Synthesis Methods

The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with pentan-1-ol using a Lewis acid catalyst. This method has been optimized to produce high yields of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol with high purity. The resulting compound can be further purified using chromatography techniques.

Scientific Research Applications

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been studied for its potential therapeutic applications in various areas of medicine. One of the main areas of research has been in the treatment of addiction. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a modulating effect on the reward pathway in the brain, which may help to reduce drug-seeking behavior. Other potential therapeutic applications include the treatment of depression, anxiety, and neurodegenerative diseases.

properties

CAS RN

148204-34-6

Product Name

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol

InChI

InChI=1S/C16H25NO3/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2/h10-11,14,17-18H,3-9H2,1-2H3

InChI Key

NVTXDUGHWMXCTN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC

synonyms

5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PENTAN-1-OL

Origin of Product

United States

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